molecular formula C13H17NO4 B2549336 ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate CAS No. 2379973-88-1

ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Cat. No. B2549336
CAS RN: 2379973-88-1
M. Wt: 251.282
InChI Key: YRXVXNRQMJSHSS-NTEUORMPSA-N
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Description

Synthesis Analysis

The first paper describes the synthesis of a complex indole derivative using a series of reactions starting from 1,4-benzoquinone and ethyl 3-(methylamino)-2-butenoate. The process includes a Nenitzescu reaction, O-acylation, nitration, bromination, condensation, and a Mannich reaction, with an overall yield of 19.3% . Although the target compound is different, the methodology could potentially be adapted for the synthesis of ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, considering the structural similarities in terms of the presence of an ethyl ester group and a complex heterocyclic system.

Molecular Structure Analysis

The molecular structure of the synthesized compounds in the papers was confirmed using 1H NMR and MS . These techniques are crucial for determining the structure of organic compounds, including the one of interest. The use of NMR would allow for the identification of the chemical environment of the hydrogen atoms, while MS would provide the molecular weight and help confirm the molecular formula.

Chemical Reactions Analysis

The second paper does not directly relate to the compound of interest but does detail the synthesis of a pyrimidine derivative and its characterization . The compound was synthesized via a Biginelli three-component cyclocondensation reaction, which is a method often used in the synthesis of heterocyclic compounds. This suggests that similar multi-component reactions could be relevant for synthesizing the benzofuran derivative .

Physical and Chemical Properties Analysis

While the papers provided do not discuss the physical and chemical properties of ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, they do provide a framework for how such properties might be analyzed. For instance, the antioxidant activity of the pyrimidine derivative was assessed using DPPH and hydroxyl radical scavenging assays . These methods could be applied to the compound of interest to determine its antioxidant properties. Additionally, the in vivo radioprotection property was evaluated using a Drosophila melanogaster model, which could be a relevant biological assay for assessing the potential biological activities of the compound .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate has been explored in the context of synthesizing novel organic compounds. For instance, studies have demonstrated the synthesis of benzofuran and quinoline derivatives through various chemical reactions, highlighting the compound's role in developing new chemical entities with potential applications in pharmaceuticals and materials science (Gao et al., 2011), (Zhou et al., 2017).

Mechanism of Amide Formation

  • The compound has been studied for its utility in amide bond formation, a fundamental reaction in bioconjugation and drug synthesis. Research into the mechanism of amide formation using carbodiimide in aqueous media provides insights into optimizing these reactions for bioconjugation applications (Nakajima & Ikada, 1995).

Antioxidant and Antibacterial Studies

  • Derivatives of ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate have been synthesized and evaluated for their antioxidant and antibacterial properties. These studies suggest potential applications in developing new antimicrobial agents with improved efficacy and safety profiles (Shankerrao et al., 2013).

Material Science Applications

  • The compound's derivatives have been explored for their applications in material science, such as in the design and fabrication of photodiodes. Research in this area focuses on creating organic semiconductors and photodiode materials with novel properties, including enhanced optical characteristics for potential use in electronic and optoelectronic devices (Elkanzi et al., 2020).

Novel Organic Reactions

  • Ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is a key intermediate in various novel organic reactions, facilitating the synthesis of complex organic molecules and enabling new pathways for chemical transformations. These reactions have implications for synthesizing new pharmaceuticals, agrochemicals, and materials (Maimone & Buchwald, 2010).

properties

IUPAC Name

ethyl (4E)-4-hydroxyimino-6,6-dimethyl-5,7-dihydro-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-4-17-12(15)8-7-18-10-6-13(2,3)5-9(14-16)11(8)10/h7,16H,4-6H2,1-3H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXVXNRQMJSHSS-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=C1C(=NO)CC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=COC2=C1/C(=N/O)/CC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

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